2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C13H25BO2 and its molecular weight is 224.15 g/mol. The purity is usually 95%.
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Mechanism of Action
Dioxaborolanes are a class of organoboron compounds that are often used in organic synthesis. They are typically used as reagents in the formation of boronic esters, which are key intermediates in the Suzuki-Miyaura cross-coupling reaction . This reaction is a powerful tool for forming carbon-carbon bonds, a key step in the synthesis of many organic compounds.
The primary target of dioxaborolanes is typically a carbon atom in an organic molecule. The dioxaborolane can react with this carbon atom to form a new carbon-boron bond. This reaction is often catalyzed by a transition metal catalyst .
The mode of action of dioxaborolanes involves the formation of a covalent bond between the boron atom in the dioxaborolane and a carbon atom in the target molecule. This results in the formation of a boronic ester .
The biochemical pathways affected by dioxaborolanes would depend on the specific reactions they are used in. In the Suzuki-Miyaura cross-coupling reaction, the boronic ester formed by the reaction of the dioxaborolane with the target molecule can then react with another organic molecule to form a new carbon-carbon bond .
The pharmacokinetics of dioxaborolanes would also depend on the specific compound and its use In general, factors such as absorption, distribution, metabolism, and excretion (ADME) would need to be considered.
The result of the action of dioxaborolanes is typically the formation of a new organic compound through the formation of new carbon-carbon bonds .
Properties
IUPAC Name |
2-cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25BO2/c1-12(2)13(3,4)16-14(15-12)11-9-7-5-6-8-10-11/h11H,5-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXIRRKFRJTGRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90682197 | |
Record name | 2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90682197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
931583-43-6 | |
Record name | 2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90682197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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